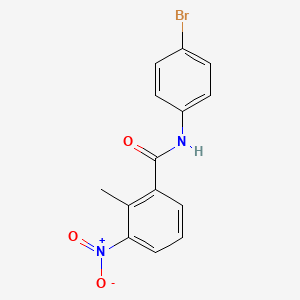

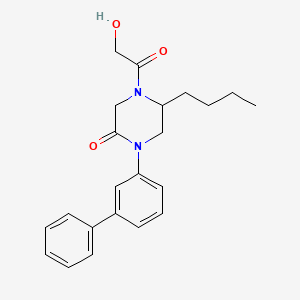

![molecular formula C23H25NO4 B5610949 3-(benzyloxy)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]piperidine](/img/structure/B5610949.png)

3-(benzyloxy)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to 3-(benzyloxy)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]piperidine often involves multi-step chemical processes that may include ring-closure reactions, nucleophilic substitution reactions, and selective catalysis. For instance, a related compound was synthesized through a process involving palladium-catalyzed tandem intramolecular Heck/Suzuki cross-coupling reactions, indicating the complexity and specificity required in the synthesis of such molecules (Luo & Naguib, 2012). Another approach involved the synthesis of a crucial intermediate for vandetanib, demonstrating the relevance of these methods in creating intermediates for further pharmaceutical applications (Wei et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been extensively studied using various spectroscopic and computational techniques. For example, vibrational spectra and molecular structure analysis through density functional theory (DFT) and Hartree–Fock calculations provide insights into the geometries, electronic structures, and intramolecular interactions of such compounds, offering a deeper understanding of their chemical behavior (Taşal et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving this compound and similar compounds can include nucleophilic substitution reactions, asymmetric hydrogenation, and various ring-closure mechanisms. These reactions are crucial for modifying the chemical structure and enhancing the pharmacological profile of these compounds. Notably, the asymmetric synthesis of piperidine derivatives has been developed, demonstrating the importance of stereochemistry in the biological activity of these molecules (Okitsu et al., 2001).

Physical Properties Analysis

The physical properties of this compound, such as melting points, solubility, and crystal structure, play a significant role in its application and effectiveness. X-ray crystallography, for example, provides detailed information about the molecular and crystal structure, offering insights into the stability and reactivity of the compound (Jayabharathi et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are fundamental for the application of this compound in various fields. Studies on related compounds have shown that modifications to the molecular structure can significantly influence these properties, impacting their potential use in drug development and other chemical applications (Bollinger et al., 2015).

properties

IUPAC Name |

(6-methoxy-3-methyl-1-benzofuran-2-yl)-(3-phenylmethoxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c1-16-20-11-10-18(26-2)13-21(20)28-22(16)23(25)24-12-6-9-19(14-24)27-15-17-7-4-3-5-8-17/h3-5,7-8,10-11,13,19H,6,9,12,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDWARSFCRCPOAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N3CCCC(C3)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(1-pyrrolidinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5610890.png)

![2-{2-[(4-methylphenyl)thio]ethoxy}benzaldehyde thiosemicarbazone](/img/structure/B5610905.png)

![methyl 1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1H-pyrazole-3-carboxylate](/img/structure/B5610911.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5610912.png)

![3-methyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5610919.png)

![N-{[2-(2-pyrazinyl)-1,3-thiazol-4-yl]methyl}-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5610934.png)

![N-[4-(cyanomethyl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B5610943.png)

![methyl 3-{[(2-methoxybenzyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5610958.png)

![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide](/img/structure/B5610961.png)